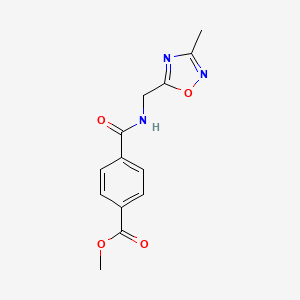![molecular formula C8H14N2O2 B3001199 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 2089255-18-3](/img/structure/B3001199.png)
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings.
Mechanism of Action
Target of Action
The primary target of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one is the SHP2 enzyme . SHP2 is a ubiquitously expressed enzyme involved in cell signal transduction downstream of various Receptor Tyrosine Kinases (RTKs) .
Mode of Action
This compound acts as an allosteric inhibitor of the SHP2 enzyme . It binds to the SHP2 enzyme, leading to the distortion of the N-SH2 domain from the PTP domain, which makes the catalytic site accessible to substrates and changes SHP2 to the “on” state .
Biochemical Pathways
The compound affects various biochemical pathways, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways . These pathways play crucial roles in cell proliferation, survival, differentiation, migration, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the SHP2 enzyme. This inhibition can modulate the activation of T cells and other immune responses . The compound’s effects on the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways also have significant implications for cell proliferation, survival, differentiation, migration, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps including alkylation and heterocyclization . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of spiro compounds like this compound generally involves scalable processes that can be adapted for large-scale production. These methods often prioritize efficiency and cost-effectiveness, utilizing readily available starting materials and optimizing reaction conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted spiro compounds .
Scientific Research Applications
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific spiro structure, which imparts distinct 3D properties and rigidity. This structural uniqueness makes it valuable in drug discovery and the development of biologically active compounds .
Properties
IUPAC Name |
4-amino-8-oxa-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-6-7(11)10-5-8(6)1-3-12-4-2-8/h6H,1-5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZZFACXEUCGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
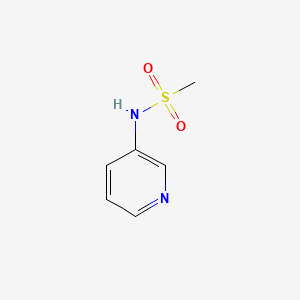
![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)

![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)
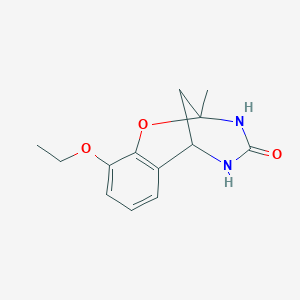
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)
![1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3001129.png)
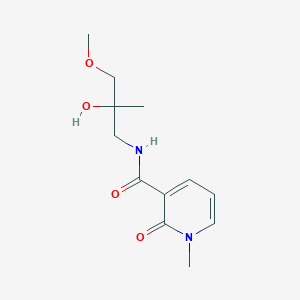
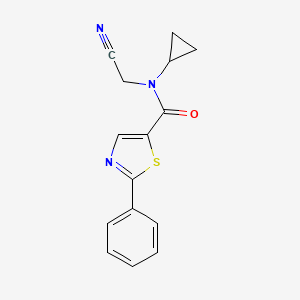
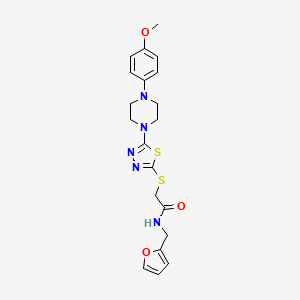
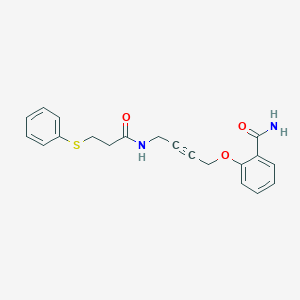
![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)
